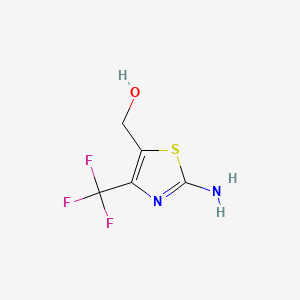

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H5F3N2OS and a molecular weight of 198.17 . It is used for research and development purposes .

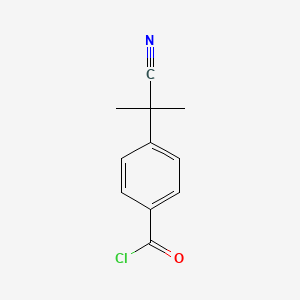

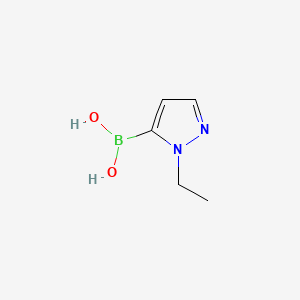

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. One of the carbon atoms is substituted with a trifluoromethyl group (-CF3), and the nitrogen atom is substituted with an amino group (-NH2). Additionally, one of the carbon atoms is also attached to a methanol group (-CH2OH) .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 301.3±37.0 °C, and its density is predicted to be 1.627±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold is a significant structure in drug development, particularly for its anticancer properties. Compounds with this structure have shown cytotoxicity against various cancer cell lines. The trifluoromethyl group in the compound may enhance its ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent .

Antioxidant Properties

As an antioxidant, this compound can contribute to the protection of cells from the damage caused by oxidative stress. This is particularly relevant in the prevention of diseases where oxidative stress plays a key role, such as neurodegenerative disorders .

Antimicrobial Effects

The antimicrobial activity of 2-aminothiazole derivatives makes them valuable in the development of new antibiotics. Their ability to inhibit the growth of bacteria and other pathogens is crucial in the fight against antibiotic-resistant strains .

Anti-inflammatory Uses

Inflammation is a common pathway in many diseases, and the anti-inflammatory properties of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol can be harnessed to develop treatments for conditions like arthritis and other chronic inflammatory diseases .

Drug Design and Discovery

The structural versatility of 2-aminothiazoles allows for a wide range of modifications, making them a valuable scaffold in drug design. This compound’s unique substituents may lead to the development of novel drugs with improved pharmacological profiles .

Therapeutic Targets

Beyond the applications mentioned above, the compound’s structural features make it a candidate for exploring new therapeutic targets. Its interaction with various enzymes and receptors could lead to the discovery of treatments for conditions that currently have limited options .

Safety and Hazards

“(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol” is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The specific interactions and resulting changes would depend on the particular biological target and the context of the interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRUGDBRCSGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)N)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717283 |

Source

|

| Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314977-20-2 |

Source

|

| Record name | [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)